molecular formula C7H3BrClNS B13892831 2-Bromo-6-chlorothieno[3,2-B]pyridine

2-Bromo-6-chlorothieno[3,2-B]pyridine

Cat. No.: B13892831
M. Wt: 248.53 g/mol
InChI Key: QFUDYUDRMVDGAX-UHFFFAOYSA-N
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Description

Overview of Thienopyridine Scaffolds in Contemporary Chemical Research

Thienopyridine scaffolds, which consist of a thiophene (B33073) ring fused to a pyridine (B92270) ring, are a prominent class of heterocyclic compounds that have garnered substantial attention in chemical research. These structures are isosteric to purines, a feature that allows them to interact with a wide range of biological targets. acs.org Consequently, thienopyridine derivatives have been extensively explored for their therapeutic potential, leading to the development of several FDA-approved drugs. acs.org The thienopyridine core is a key component in a variety of biologically active molecules, exhibiting properties such as anti-inflammatory, antimicrobial, antiviral, and antitumor activities. acs.orgekb.eg In medicinal chemistry, the thienopyridine framework is considered a "privileged scaffold" due to its ability to serve as a foundation for the development of ligands for a diverse array of biological targets. researchgate.net

The versatility of the thienopyridine scaffold extends beyond medicinal chemistry into materials science, where these compounds are investigated for their potential in creating novel materials such as conductive polymers and organic semiconductors. mdpi.com

Rationale for Investigating 2-Bromo-6-chlorothieno[3,2-b]pyridine as a Core Structure

The compound this compound has been singled out for intensive investigation due to the strategic placement of two different halogen atoms on its core structure. This di-halogenation provides a powerful tool for medicinal chemists and synthetic organic chemists to selectively modify the molecule at two distinct positions. The bromine atom at the 2-position and the chlorine atom at the 6-position exhibit differential reactivity, a phenomenon that is crucial for sequential and site-selective cross-coupling reactions. rsc.org

This differential reactivity allows for a modular approach to the synthesis of complex molecules. For instance, the more reactive bromine atom can be selectively targeted in a palladium-catalyzed cross-coupling reaction, leaving the chlorine atom intact for a subsequent, different transformation. rsc.org This level of control is highly desirable in the construction of libraries of compounds for drug discovery and in the synthesis of precisely functionalized materials. The presence of these halogens enhances the compound's utility as a versatile intermediate in the synthesis of a wide array of derivatives, including potent kinase inhibitors and other therapeutic agents. researchgate.netmdpi.com

Historical Context and Evolution of Halogenated Heterocycles in Organic Synthesis

The use of halogenated heterocycles in organic synthesis has a rich history, evolving from simple starting materials to highly sophisticated and strategically designed building blocks. Initially, the halogenation of pyridines and other heterocycles was often a challenging process, requiring harsh conditions and frequently resulting in mixtures of products. chemrxiv.orgnih.gov

The advent of modern transition-metal-catalyzed cross-coupling reactions, a field for which the 2010 Nobel Prize in Chemistry was awarded, revolutionized the use of halogenated heterocycles. acs.orgicmpp.ro The development of palladium-catalyzed reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, provided mild and highly efficient methods for the formation of carbon-carbon and carbon-heteroatom bonds. acs.orgicmpp.ronih.gov This era saw a dramatic increase in the use of halogenated pyridines and other heterocycles as versatile coupling partners in the synthesis of complex molecules.

Over the past two decades, significant advancements in ligand design and the development of specialized catalyst systems have further expanded the scope and efficiency of these reactions. acs.orgnih.govresearchgate.net This has enabled the chemoselective functionalization of polyhalogenated heterocycles, where different halogens can be addressed sequentially based on their reactivity. The compound this compound is a prime example of a modern building block designed to take full advantage of these advanced synthetic methodologies.

Detailed Research Findings

The utility of this compound as a synthetic intermediate is exemplified in the preparation of highly substituted thieno[3,2-b]pyridine (B153574) derivatives, which are often investigated for their potential as kinase inhibitors. researchgate.net The differential reactivity of the C-Br and C-Cl bonds is a key feature that is exploited in sequential cross-coupling reactions.

For example, a two-step sequence of chemoselective Suzuki couplings can be employed, starting with the commercially available 3-bromo-5-chlorothieno[3,2-b]pyridine (B1376020) (an isomer of the title compound, but illustrating the same principle of differential reactivity). researchgate.net This highlights the general strategy of leveraging the different reactivities of halogen substituents on the thienopyridine core to build molecular complexity in a controlled manner.

Below are tables detailing the properties of this compound and an example of its application in the synthesis of a more complex derivative, which could be a precursor to a biologically active molecule.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 68236-35-1 scbt.com
Molecular Formula C₇H₃BrClNS scbt.com
Molecular Weight 248.53 g/mol scbt.com
Appearance Solid
Storage Temperature 2-8°C, under inert atmosphere, in a dark place
Purity ≥98%

Table 2: Example of a Sequential Synthetic Transformation using a Dihalogenated Thienopyridine

This table illustrates a general, representative synthetic sequence that could be applied to this compound, based on established methodologies for similar dihalogenated heterocycles.

StepReactant 1Reactant 2Catalyst/ReagentsProductYield
1. Selective Suzuki Coupling at the Bromine Position This compoundArylboronic AcidPd(PPh₃)₄, Na₂CO₃, Toluene/Water2-Aryl-6-chlorothieno[3,2-b]pyridineHigh
2. Suzuki Coupling at the Chlorine Position 2-Aryl-6-chlorothieno[3,2-b]pyridineHeteroarylboronic AcidPdCl₂(dppf), K₃PO₄, Dioxane2-Aryl-6-heteroarylthieno[3,2-b]pyridineModerate to High

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H3BrClNS

Molecular Weight

248.53 g/mol

IUPAC Name

2-bromo-6-chlorothieno[3,2-b]pyridine

InChI

InChI=1S/C7H3BrClNS/c8-7-2-5-6(11-7)1-4(9)3-10-5/h1-3H

InChI Key

QFUDYUDRMVDGAX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1SC(=C2)Br)Cl

Origin of Product

United States

Synthetic Methodologies for 2 Bromo 6 Chlorothieno 3,2 B Pyridine and Analogues

De Novo Synthetic Approaches for Thienopyridine Ring Systems

De novo synthesis of the thieno[3,2-b]pyridine (B153574) ring system provides a versatile approach to a wide range of substituted analogues. These strategies can be broadly categorized into those that form the thiophene (B33073) ring and those that construct the pyridine (B92270) ring.

Cyclization Reactions for Thiophene Ring Formation

The construction of the thiophene ring onto a pyridine backbone is a common and effective strategy for synthesizing thieno[3,2-b]pyridines. This can be accomplished through various cyclization reactions, including annulation with sulfur-containing reagents and condensation-cyclodehydration pathways.

Annulation strategies involving the reaction of appropriately substituted pyridines with sulfur-containing reagents are a cornerstone in the synthesis of thienopyridines. A prevalent method involves the reaction of a 2-halopyridine derivative bearing an active methylene (B1212753) group at the 3-position with a source of sulfur.

For instance, the reaction of a 2-chloro-3-(cyanomethyl)pyridine with elemental sulfur in the presence of a base, such as an amine, can lead to the formation of a 3-aminothieno[2,3-b]pyridine. While this leads to a different isomer, similar principles can be applied to achieve the thieno[3,2-b]pyridine core. A key approach to the thieno[3,2-b]pyridine system involves the reaction of a 3-mercaptopyridine derivative with an α-halocarbonyl compound, followed by intramolecular cyclization.

A notable example is the reaction of 2-chloronicotinonitriles with mercaptoacetic acid derivatives. This reaction proceeds via an initial S-alkylation followed by a base-catalyzed Thorpe-Ziegler cyclization to afford the 3-aminothieno[2,3-b]pyridine-2-carboxylate ester. Although this specific example yields the [2,3-b] isomer, modification of the starting pyridine precursor can direct the cyclization to the desired [3,2-b] isomer.

Starting MaterialReagentProductReference
2-ChloronicotinonitrileEthyl thioglycolateEthyl 3-aminothieno[2,3-b]pyridine-2-carboxylateN/A
3-Mercaptopyridine-2-carboxylic acidEthyl 2-chloroacetoacetateEthyl 2-methyl-4-oxo-4,7-dihydrothieno[3,2-b]pyridine-6-carboxylateN/A

Condensation reactions followed by cyclodehydration offer another powerful route to the thiophene ring of thienopyridines. A classic example is the Fiesselmann thiophene synthesis, which involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters or β-chloro-α,β-unsaturated aldehydes or ketones. This methodology has been successfully applied to the synthesis of various substituted thiophenes and can be adapted for the construction of thienopyridines.

In a relevant application, a substituted pyridine can be used as the starting material to construct the fused thiophene ring. For example, a 3-chloropyridine-2-carboxylate can react with methyl thioglycolate in the presence of a base like potassium tert-butoxide to yield a 3-hydroxythieno[3,2-b]pyridine-2-carboxylate derivative. nih.gov

Pyridine PrecursorReagentProductYield (%)Reference
Methyl 3-chlorothiophene-2-carboxylateMethyl thioglycolateMethyl 3-hydroxythieno[3,2-b]thiophene-2-carboxylate41-78 nih.gov

Note: The above table demonstrates the Fiesselmann reaction for a thieno[3,2-b]thiophene (B52689) system, illustrating a principle applicable to thieno[3,2-b]pyridine synthesis.

Fusion of Pyridine and Thiophene Moieties from Precursors

An alternative to building the thiophene ring is to construct the pyridine ring onto a pre-existing thiophene. This approach is particularly useful when starting with readily available substituted thiophenes.

Dihalopyridines serve as versatile precursors for the synthesis of thienopyridines. For example, 2,6-dibromopyridine (B144722) can be selectively functionalized to introduce the necessary components for the subsequent annulation of the thiophene ring. A synthetic route to 2-bromo-6-chloromethylpyridine from 2,6-dibromopyridine has been reported, which could serve as a key intermediate. acs.org This intermediate could then potentially undergo reaction with a sulfur nucleophile and subsequent cyclization to form the thieno[3,2-b]pyridine ring system.

The synthesis of 2-bromo-6-alkylaminopyridines has been achieved by reacting 2,6-dibromopyridine with the corresponding amine. researchgate.net This highlights the ability to selectively substitute one of the bromine atoms, a strategy that can be adapted for the introduction of other functionalities required for the thiophene ring formation.

DihalopyridineReagentProductReference
2,6-Dibromopyridine1. n-BuLi, 2. DMF6-Bromo-2-formylpyridine acs.org
2,6-DibromopyridineMethylamine2-Bromo-6-methylaminopyridine researchgate.net

The construction of the pyridine ring onto a thiophene scaffold is a well-established strategy, often employing condensation reactions such as the Gould-Jacobs or Friedländer annulation.

The Gould-Jacobs reaction, for instance, involves the condensation of an aminothiophene with a malonic acid derivative, such as diethyl ethoxymethylenemalonate, followed by thermal cyclization to form a 4-hydroxythieno[3,2-b]pyridine derivative. nih.govabertay.ac.uk This intermediate can then be further functionalized. For example, 3-aminothiophene can be condensed with diethyl ethoxymethylenemalonate, and the resulting intermediate can be cyclized in diphenyl ether to afford 7-hydroxythieno[3,2-b]pyridine. abertay.ac.uk

The Friedländer annulation provides another route, where an o-aminothiophene aldehyde or ketone reacts with a compound containing an active methylene group to form the pyridine ring.

Subsequent halogenation steps would be necessary to arrive at the target 2-bromo-6-chlorothieno[3,2-b]pyridine. Bromination of the thieno[3,2-b]pyridine core can be achieved using brominating agents such as N-bromosuccinimide (NBS). The introduction of a chlorine atom at the 6-position of the pyridine ring can be more challenging and may require the synthesis to start from a pre-chlorinated thiophene or pyridine precursor. A general method for the 3-halogenation of pyridines through Zincke imine intermediates has been reported, which could potentially be adapted for the chlorination of the thieno[3,2-b]pyridine system. nih.gov

Thiophene PrecursorReaction TypeKey ReagentsIntermediate/ProductReference
3-AminothiopheneGould-JacobsDiethyl ethoxymethylenemalonate, Diphenyl ether (heat)7-Hydroxythieno[3,2-b]pyridine abertay.ac.uk
2-Amino-3-formylthiopheneFriedländerAcetoacetonitrile7-Methylthieno[3,2-b]pyridine-6-carbonitrileN/A
Thieno[3,2-b]pyridineHalogenationN-Bromosuccinimide2-Bromothieno[3,2-b]pyridineN/A

Halogenation and Regioselective Introduction of Substituents

The regioselective halogenation of the thieno[3,2-b]pyridine scaffold is a key challenge in the synthesis of specifically substituted derivatives. The differential reactivity of the electron-rich thiophene ring and the electron-deficient pyridine ring dictates the outcome of electrophilic substitution reactions.

Selective Bromination Protocols

The introduction of a bromine atom at the 2-position of the thieno[3,2-b]pyridine nucleus is typically achieved through electrophilic bromination. The thiophene ring is more susceptible to electrophilic attack than the pyridine ring. Direct bromination of the parent thieno[3,2-b]pyridine with common brominating agents such as N-bromosuccinimide (NBS) or bromine in an appropriate solvent is expected to favor substitution on the thiophene moiety.

While specific protocols for the direct 2-bromination of unsubstituted thieno[3,2-b]pyridine are not extensively detailed in readily available literature, synthetic routes often involve the use of precursors to direct the halogenation. For instance, a common strategy involves a Sandmeyer-type reaction starting from an amino-substituted precursor. The synthesis of methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate has been reported from the corresponding 3-amino compound using tert-butyl nitrite (B80452) and copper(II) bromide. researchgate.net A similar approach could be envisioned for the synthesis of 2-bromo analogues from a 2-aminothieno[3,2-b]pyridine precursor.

Reagent/MethodPosition of BrominationPrecursorReference
N-Bromosuccinimide (NBS)Thiophene ring (likely 2 or 3)Thieno[3,2-b]pyridineGeneral knowledge
Bromine/Fuming H2SO43-positionPyridine abertay.ac.uk
t-BuONO, CuBr23-position3-Aminothieno[3,2-b]pyridine researchgate.net

Controlled Chlorination Strategies

Achieving selective chlorination of the pyridine ring in thieno[3,2-b]pyridines, specifically at the 6-position, often requires a different synthetic approach compared to the direct electrophilic halogenation of the thiophene ring. The pyridine ring is generally deactivated towards electrophilic substitution. abertay.ac.uk

A common and effective strategy for introducing a chlorine atom at the 6-position involves the conversion of a corresponding thieno[3,2-b]pyridin-6-one (a thienopyridone) to the 6-chloro derivative. This transformation is typically accomplished using chlorinating agents such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). The thienopyridone (B2394442) precursor can be synthesized through various cyclization reactions. This nucleophilic substitution approach provides excellent regiocontrol for the introduction of chlorine onto the pyridine ring.

ReagentPrecursorProduct
Phosphorus oxychloride (POCl₃)Thieno[3,2-b]pyridin-6-one6-Chlorothieno[3,2-b]pyridine
Phosphorus pentachloride (PCl₅)Thieno[3,2-b]pyridin-6-one6-Chlorothieno[3,2-b]pyridine

Achieving Regiochemical Control in Multi-halogenated Systems

The synthesis of multi-halogenated thieno[3,2-b]pyridines like this compound necessitates a carefully planned synthetic sequence to ensure the correct placement of each halogen. A plausible and regiochemically controlled route would involve a multi-step process:

Synthesis of the 6-chlorothieno[3,2-b]pyridine intermediate: This would likely be achieved via the thienopyridone route as described in the previous section. The presence of the electron-withdrawing chlorine atom on the pyridine ring would further deactivate it towards electrophilic attack.

Selective bromination of the 6-chloro intermediate: Subsequent electrophilic bromination of 6-chlorothieno[3,2-b]pyridine would then be directed exclusively to the more reactive thiophene ring. The 2-position of the thiophene ring is a likely site for this substitution.

This sequential approach ensures high regiochemical control, as the reactivity of each ring is modulated by the substituents introduced in the preceding steps. This strategy avoids the formation of undesired isomers that might arise from the simultaneous introduction of both halogens.

Advanced Synthetic Techniques and Sustainable Chemistry Considerations

Modern synthetic chemistry is increasingly focused on the development of more efficient and environmentally benign methodologies. Advanced techniques such as microwave-assisted synthesis and the development of metal-free reactions are being explored for the synthesis of heterocyclic compounds like thieno[3,2-b]pyridines.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, improving yields, and often enabling reactions that are difficult under conventional heating. The application of microwave irradiation to the synthesis of thieno[3,2-b]pyridine analogues can significantly reduce reaction times from hours to minutes.

While a specific microwave-assisted protocol for this compound is not prominently documented, the synthesis of related fused heterocyclic systems has been successfully achieved using this technology. For example, the synthesis of novel thieno[2,3-c]pyridines has been accomplished using a microwave-assisted aromatization method, yielding the products in good yields within minutes. nih.gov Similarly, efficient microwave-assisted chemical processes have been applied to the synthesis of benzo-, pyrido-, or pyrazino-thieno[3,2-d]pyrimidin-4-amine derivatives. nih.gov These examples demonstrate the potential of microwave technology to facilitate the key bond-forming and functionalization steps in the synthesis of halogenated thienopyridines.

Reaction TypeAdvantage of MicrowaveRelated SystemReference
AromatizationReduced reaction time, good yieldsThieno[2,3-c]pyridines nih.gov
Cyclization/CondensationReduced reaction time, efficiencyThieno[3,2-d]pyrimidines nih.gov

Development of Metal-Free Functionalization Methods

The development of metal-free synthetic methods is a key aspect of sustainable chemistry, as it avoids the use of often toxic and expensive heavy metal catalysts. In the context of thieno[3,2-b]pyridine chemistry, metal-free approaches for C-H functionalization and the construction of the heterocyclic core are of significant interest.

Research into metal-free synthesis has led to novel strategies for related thienopyridine isomers. For instance, the synthesis of thieno[2,3-c]pyridine (B153571) derivatives has been achieved through a metal-free, 1,2,3-triazole-mediated denitrogenative transformation. kuleuven.be Additionally, metal-free thieno[2,3-b]pyridine-based dyes have been designed and synthesized for use as light-harvesting materials. mdpi.com These studies highlight the ongoing efforts to replace metal-catalyzed reactions with more sustainable alternatives. While direct metal-free halogenation methods for the thieno[3,2-b]pyridine core are still an emerging area, the broader trend in organic synthesis suggests that such protocols will likely be developed in the future, offering greener routes to compounds like this compound.

Utilization of Less Hazardous Reagents and Milder Reaction Conditions

In the synthesis of heterocyclic compounds like this compound and its precursors, a significant focus has been placed on developing methodologies that employ safer reagents and less extreme reaction conditions. Traditional synthetic routes for related halogenated pyridines often involve chemicals that are hazardous and require stringent handling protocols, such as pyrophoric organolithium compounds and toxic chlorinating agents. mdpi.com

Research into analogous pyridine precursors has demonstrated successful replacements for these harsh reagents. mdpi.com For instance, the metal-halogen exchange on 2,6-dibromopyridine, a common step in building such scaffolds, conventionally uses n-butyllithium at cryogenic temperatures (-78 °C). mdpi.com This reagent is highly pyrophoric, posing significant safety risks, particularly for large-scale production. mdpi.com An alternative approach utilizes isopropylmagnesium chloride lithium chloride complex, also known as the Turbo Grignard reagent. This substitute is easier to handle and allows the reaction to proceed efficiently at a much milder temperature of 0 °C. mdpi.com

Similarly, the conversion of a hydroxymethyl group to a chloromethyl group, a key transformation in synthesizing precursors, often employs thionyl chloride (SOCl₂). This reagent is toxic and produces hazardous sulfur dioxide gas as a byproduct. mdpi.com Furthermore, its high reactivity can lead to over-chlorination, where other halogen substituents on the pyridine ring are undesirably replaced. mdpi.com A milder and safer alternative is cyanuric chloride, which can effectively achieve the desired chlorination without the formation of toxic gases or significant side products. mdpi.com

The table below summarizes the transition from conventional hazardous reagents to safer alternatives in the synthesis of a key pyridine precursor.

Reaction Step Conventional Method Improved Method Key Advantages
Metal-Halogen Exchange Reagent: n-butyllithiumTemperature: -78 °CReagent: Turbo GrignardTemperature: 0 °CAvoids pyrophoric reagents; Milder reaction temperature. mdpi.com
Chlorination Reagent: Thionyl Chloride (SOCl₂)Reagent: Cyanuric ChlorideAvoids toxic gas byproduct (SO₂); Reduces over-chlorination. mdpi.com

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The optimization of reaction conditions is a critical aspect of synthesizing complex heterocyclic systems like this compound, directly impacting the reaction's yield, purity, and selectivity. While specific optimization data for this exact compound is limited in publicly available literature, studies on the synthesis of various thieno[2,3-b]pyridine (B153569) analogues provide significant insights into the key parameters that are typically manipulated. These parameters include the choice of solvent, catalyst, reaction temperature, and reaction time. researchgate.netresearchgate.net

The choice of the base and solvent system is particularly crucial for the cyclization step in many thienopyridine syntheses. researchgate.net Different conditions have been found to be effective depending on the specific substrates involved. For example, the alkylation of 3-cyanopyridine-2(1H)-thiones, a common route to thienopyridines, can be successfully carried out using a variety of base-solvent combinations. researchgate.net These include potassium carbonate (K₂CO₃) in refluxing acetone, sodium acetate (B1210297) (AcONa) in ethanol (B145695) at room temperature or under reflux, and potassium hydroxide (B78521) (KOH) in a mixture of dimethylformamide (DMF) and water at room temperature. researchgate.net The selection of a specific system depends on the reactivity of the starting materials and the desired reaction rate.

Temperature is another key variable that can be adjusted to control the reaction outcome. Some transformations proceed efficiently at room temperature, while others require heating to reflux to achieve a reasonable reaction rate. researchgate.net However, elevated temperatures can sometimes lead to the formation of undesired byproducts, necessitating a careful balance to maximize the yield of the target compound. mdpi.com In some complex reactions involving multiple potential products, temperature and other conditions can influence the ratio of kinetic versus thermodynamically controlled regioisomers, thereby affecting selectivity. researchgate.net

The table below illustrates various reaction conditions that have been successfully applied in the synthesis of different thieno[2,3-b]pyridine derivatives, highlighting the range of parameters that can be optimized. researchgate.net

Parameter Condition 1 Condition 2 Condition 3 Condition 4
Catalyst/Base K₂CO₃AcONaEt₃NKOH
Solvent AcetoneEthanolEthanolDMF/H₂O
Temperature RefluxRoom Temp.RefluxRoom Temp.

By systematically studying the influence of these variables—solvent, temperature, time, and catalyst stoichiometry—chemists can fine-tune the reaction to favor the formation of the desired product, this compound, thereby enhancing both chemical yield and isomeric selectivity. researchgate.net

Chemical Reactivity and Transformation of 2 Bromo 6 Chlorothieno 3,2 B Pyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction class for modifying the 2-bromo-6-chlorothieno[3,2-b]pyridine core. This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient aromatic ring, forming a Meisenheimer complex, followed by the departure of a leaving group. libretexts.orgresearchgate.net

Differential Reactivity of Bromine versus Chlorine Substituents on the Core

In the context of SNAr reactions on the thieno[3,2-b]pyridine (B153574) scaffold, the chlorine atom is generally more susceptible to substitution than the bromine atom. This is attributed to the "element effect," where the reactivity order for halide leaving groups is often F > Cl ≈ Br > I. nih.gov This phenomenon is primarily governed by the first step of the SNAr mechanism, the nucleophilic addition, which is typically rate-determining. The higher electronegativity of chlorine compared to bromine makes the carbon atom to which it is attached more electrophilic and thus more prone to nucleophilic attack.

However, the specific reaction conditions and the nature of the nucleophile can influence this selectivity. For instance, in reactions of 2-substituted N-methylpyridinium ions with piperidine (B6355638), the leaving group order was found to be different, suggesting that the rate-determining step is not always the nucleophilic addition. nih.gov

Mechanistic Elucidation of SNAr Pathways on the Thienopyridine Scaffold

The SNAr mechanism on the thienopyridine scaffold follows a well-established two-step addition-elimination pathway. libretexts.org

Nucleophilic Addition: The nucleophile attacks the carbon atom bearing a halogen substituent, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. researchgate.net This step involves the disruption of the aromaticity of the thienopyridine ring system. libretexts.orgyoutube.com

Elimination: The aromaticity is restored by the departure of the halide leaving group. libretexts.orgyoutube.com

The stability of the Meisenheimer complex is a crucial factor influencing the reaction rate. Electron-withdrawing groups on the aromatic ring can stabilize this intermediate through resonance, thereby facilitating the reaction. libretexts.org Computational studies have been employed to verify the presence of the Meisenheimer complex and its influence on the reaction rate in related pyridine (B92270) systems. researchgate.net

Amidation and Amination Reactions

Amidation and amination reactions are important transformations of this compound, allowing for the introduction of nitrogen-containing functional groups. These reactions typically proceed via SNAr, where an amine or an amide acts as the nucleophile.

Palladium-catalyzed amination reactions have proven to be effective for a variety of halo-substituted nitrogen heterocycles. nih.gov For instance, the amination of 2-bromo-6-methylaminopyridine has been studied as part of the synthesis of novel ligands. georgiasouthern.edugeorgiasouthern.edu These reactions often employ a palladium catalyst, a phosphine (B1218219) ligand, and a base to facilitate the coupling of the amine with the halo-substituted heterocycle.

A three-component condensation reaction catalyzed by an organophosphorus species has also been developed for the synthesis of 2-amidopyridines from amines, carboxylic acids, and pyridine N-oxides. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions provide powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds, and they are widely applied to functionalize the this compound core.

Suzuki-Miyaura Coupling for Carbon-Carbon Bond Formation

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organohalide, and it is one of the most versatile methods for creating carbon-carbon bonds. mychemblog.comwikipedia.orglibretexts.org This reaction is particularly useful for the selective functionalization of this compound.

Due to the greater reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling can be performed selectively at the 2-position (bromine) while leaving the 6-position (chlorine) intact. This selective reactivity is a cornerstone for the stepwise functionalization of this scaffold.

The general mechanism of the Suzuki-Miyaura coupling involves three main steps: mychemblog.comlibretexts.org

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (R-X) to form an organopalladium(II) complex. mychemblog.comwikipedia.org

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium complex, typically facilitated by a base. mychemblog.comwikipedia.org

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst. mychemblog.comwikipedia.org

Reactant 1 Reactant 2 Catalyst Base Solvent Product Yield (%)
2-Bromopyridine3-Carboxyphenylboronic acidPd(dppf)Cl₂Na₂CO₃DME/Water2-(3-Carboxyphenyl)pyridine-
4-BromoacetophenonePotassium 2-phenethyltrifluoroboratePd(OAc)₂/PPh₃K₂CO₃Toluene/Water4-(2-Phenethyl)acetophenone74
Aryl/Heteroaryl BromideLithium triisopropyl 2-pyridylboronatePd₂(dba)₃/LigandKFDioxaneBiaryl/HeterobiarylGood to Excellent

Table based on data from various Suzuki-Miyaura coupling reactions. mychemblog.comnih.gov

Heck Reaction and Olefination Strategies

The Heck reaction is another powerful palladium-catalyzed method for carbon-carbon bond formation, specifically for the synthesis of substituted alkenes (olefins). beilstein-journals.orgnih.gov This reaction involves the coupling of an unsaturated halide with an alkene in the presence of a base. libretexts.org

Similar to the Suzuki-Miyaura coupling, the Heck reaction on this compound can be performed selectively at the more reactive C-Br bond. This allows for the introduction of various vinylic groups at the 2-position.

The catalytic cycle of the Heck reaction generally proceeds through the following steps: libretexts.org

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide.

Migratory Insertion (Syn-Addition): The alkene coordinates to the palladium complex and then inserts into the palladium-carbon bond.

Syn β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the double bond of the product and a palladium-hydride species.

Reductive Elimination: The palladium-hydride species eliminates HX with the help of a base, regenerating the palladium(0) catalyst.

Aryl Halide Olefin Catalyst Base Solvent Product Yield (%)
BromobenzeneStyreneImidazole-based SPO-Pd complexK₂CO₃DMFtrans-Stilbene95
4-BromostyreneStyreneImidazole-based SPO-Pd complexK₂CO₃DMF4-Bromo-trans-stilbene90
4-BromoanisoleStyreneImidazole-based SPO-Pd complexK₂CO₃DMF4-Methoxy-trans-stilbene90
4-BromobenzonitrileStyreneImidazole-based SPO-Pd complexK₂CO₃DMF4-Cyano-trans-stilbene95

Table based on data from Heck reactions of various aryl bromides with styrene. beilstein-journals.org

In addition to the classic Heck reaction, other olefination strategies, such as substrate-controlled selective oxidative olefination of N-protected 2-pyridones, have been developed. snnu.edu.cn While not directly involving this compound, these methods highlight the ongoing development of C-H activation and olefination techniques that could potentially be applied to this and related heterocyclic systems. mdpi-res.com

Sonogashira Coupling for Alkyne Introduction

The Sonogashira coupling is a powerful and widely used cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org For this compound, the presence of two halogen atoms offers sites for selective functionalization. The carbon-bromine bond is significantly more reactive than the carbon-chlorine bond under typical Sonogashira conditions. This reactivity difference allows for the selective introduction of an alkyne moiety at the 2-position of the thienopyridine core.

The general reaction scheme would involve treating this compound with a terminal alkyne in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), a copper(I) salt like copper(I) iodide (CuI), and an amine base such as triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (DIPA). By carefully controlling the reaction conditions, the coupling can be directed exclusively to the more labile bromide position, leaving the chloride intact for subsequent transformations. This selective functionalization is a cornerstone for the synthesis of more complex molecules derived from the thienopyridine scaffold. scirp.orgsoton.ac.uk

Table 1: Representative Sonogashira Coupling Reaction Conditions

Parameter Typical Conditions
Aryl Halide This compound
Alkyne Terminal Alkynes (e.g., Phenylacetylene, Trimethylsilylacetylene)
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂
Copper(I) Co-catalyst CuI
Base Et₃N, DIPA
Solvent THF, DMF, Toluene

| Temperature | Room Temperature to 80 °C |

Buchwald-Hartwig Amination for Carbon-Nitrogen Bond Formation

The Buchwald-Hartwig amination has become an indispensable tool in organic synthesis for the construction of carbon-nitrogen bonds. wikipedia.org This palladium-catalyzed cross-coupling reaction enables the formation of aryl amines from aryl halides and a wide variety of amine coupling partners. nih.gov For this compound, this reaction provides a direct route to 2-amino-6-chlorothieno[3,2-b]pyridine derivatives.

Similar to the Sonogashira coupling, the greater reactivity of the C-Br bond compared to the C-Cl bond allows for selective amination at the 2-position. The reaction typically employs a palladium catalyst, a phosphine ligand, and a strong base. The choice of ligand is crucial and can range from monodentate, sterically hindered phosphines to bidentate ligands like BINAP and DPPF. chemspider.comresearchgate.net The base, often a sterically hindered alkoxide like sodium tert-butoxide (NaOt-Bu), is essential for the catalytic cycle. researchgate.net This method's broad substrate scope allows for the introduction of primary and secondary amines, anilines, and other nitrogen-containing groups, providing access to a diverse library of functionalized thienopyridines. researchgate.net

Table 2: Typical Buchwald-Hartwig Amination Parameters

Component Examples
Substrate This compound
Amine Primary amines, secondary amines, anilines
Palladium Pre-catalyst Pd₂(dba)₃, Pd(OAc)₂
Ligand XPhos, RuPhos, BINAP, DPPF
Base NaOt-Bu, K₂CO₃, Cs₂CO₃
Solvent Toluene, Dioxane, THF

| Temperature | 80 - 110 °C |

Hiyama Coupling and Other Organometallic Cross-Coupling Methods

Beyond Sonogashira and Buchwald-Hartwig reactions, the 2-bromo-6-chloro-thieno[3,2-b]pyridine scaffold is amenable to other organometallic cross-coupling reactions, each offering unique advantages for carbon-carbon bond formation.

The Hiyama coupling utilizes organosilanes as the organometallic partner in a palladium-catalyzed reaction. organic-chemistry.org A key feature of this reaction is the activation of the silicon-carbon bond, which is typically achieved using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or a base. organic-chemistry.orgmdpi.com This method is valued for the low toxicity and stability of the organosilane reagents.

The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions, employing organoboron reagents (boronic acids or esters) as coupling partners. researchgate.netnih.gov Its popularity stems from the mild reaction conditions, high functional group tolerance, and the commercial availability and stability of the boronic acid reagents. nih.gov For this compound, a Suzuki reaction would selectively couple at the 2-position to introduce various aryl, heteroaryl, or alkyl groups. researchgate.net

The Stille reaction involves the coupling of organotin compounds (stannanes) with organic halides. wikipedia.org A major advantage of the Stille reaction is the stability of the organostannane reagents to air and moisture. wikipedia.org The reaction proceeds under neutral conditions and is tolerant of a wide array of functional groups. harvard.edunih.gov

In all these reactions, the differential reactivity of the C-Br and C-Cl bonds would favor initial substitution at the 2-position, preserving the 6-chloro substituent for potential further diversification.

Electrophilic and Radical Functionalization

Reactivity Profile of the Pyridine Ring Towards Electrophilic Attack

The thieno[3,2-b]pyridine system is a fused heterocyclic compound containing an electron-rich thiophene (B33073) ring and an electron-deficient pyridine ring. hmdb.ca The pyridine ring itself is generally resistant to electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. abertay.ac.uk If the reaction is forced under harsh conditions (e.g., nitration with fuming nitric acid in sulfuric acid), substitution typically occurs at the 3-position (meta to the nitrogen). abertay.ac.uk

However, the fusion of the thiophene ring influences the electron distribution of the pyridine ring. Computational studies and kinetic data on related thienopyridine isomers suggest that the pyridine nitrogen significantly deactivates the fused system towards electrophiles, with protonation at the nitrogen further increasing this deactivation. rsc.orgrsc.org Electrophilic attack is more likely to occur on the thiophene ring, which is the more electron-rich part of the molecule. For the thieno[3,2-b]pyridine core, electrophilic substitution would be predicted to occur preferentially on the thiophene ring rather than the pyridine ring.

Exploration of Selective Radical Functionalization Pathways

The exploration of selective radical functionalization pathways for thieno[3,2-b]pyridine derivatives is an emerging area of interest. Radical reactions can offer complementary reactivity to traditional ionic pathways, often proceeding under milder conditions and tolerating a different set of functional groups. Methodologies such as Minisci-type reactions could potentially be employed to introduce alkyl or acyl groups onto the electron-deficient pyridine ring. However, specific studies on the radical functionalization of this compound are not extensively documented, indicating that this remains a field with significant opportunities for future research.

Reduction and Oxidation Chemistry of the Thienopyridine System

The thieno[3,2-b]pyridine system possesses two heteroatoms, nitrogen and sulfur, which are susceptible to oxidation, and a pyridine ring that can undergo reduction.

Oxidation: Selective oxidation of thienopyridines can provide access to functionalized derivatives. nih.govacs.org The nitrogen atom of the pyridine ring can be oxidized to form the corresponding N-oxide using reagents like meta-chloroperoxybenzoic acid (m-CPBA). The sulfur atom in the thiophene ring can also be oxidized, typically under stronger conditions, to the corresponding sulfoxide (B87167) (S-oxide) or sulfone. nih.govacs.org These oxidized derivatives can themselves serve as intermediates for further functionalization.

Reduction: The pyridine ring of the thienopyridine core can be reduced under catalytic hydrogenation conditions (e.g., using H₂ gas with a palladium or platinum catalyst). This would result in the formation of a tetrahydrothienopyridine derivative. The conditions required for this reduction are typically harsher than those needed to reduce isolated aromatic rings, due to the aromatic stability of the heterocyclic system. The selective reduction of the pyridine ring while leaving the thiophene ring intact is generally feasible. researchgate.net

Catalytic and Stoichiometric Reduction of the Pyridine Moiety

The reduction of the pyridine ring in thieno[3,2-b]pyridine systems can be achieved through both catalytic hydrogenation and stoichiometric reduction methods. The choice of reducing agent and reaction conditions determines the extent of reduction, leading to either partially or fully saturated piperidine derivatives.

Catalytic Hydrogenation:

Catalytic hydrogenation is a widely employed method for the reduction of pyridine rings. asianpubs.org For the pyridine moiety in this compound, heterogeneous catalysts such as platinum(IV) oxide (PtO2), palladium on carbon (Pd/C), and rhodium on carbon (Rh/C) are expected to be effective. researchgate.net The reaction typically requires a hydrogen source, often hydrogen gas under pressure, and is carried out in a suitable solvent, such as acetic acid or ethanol (B145695). asianpubs.org

The aromatic nature of the pyridine ring necessitates relatively harsh conditions for hydrogenation compared to simple alkenes. asianpubs.org Elevated temperatures and pressures may be required to achieve complete reduction to the corresponding piperidine derivative. The presence of the chloro and bromo substituents on the thienopyridine core can influence the catalytic activity and may also be susceptible to hydrogenolysis under certain conditions.

For instance, the catalytic hydrogenation of substituted pyridines with PtO2 in glacial acetic acid has been shown to be an effective method for the synthesis of piperidine derivatives. asianpubs.org While specific conditions for this compound are not extensively documented, analogous reactions with substituted pyridines provide a basis for potential reaction parameters.

Interactive Data Table: Catalytic Hydrogenation of Substituted Pyridines

EntrySubstrateCatalystSolventPressure (bar)TemperatureProductYield (%)
12-ChloropyridinePtO2Acetic Acid50Room Temp.2-Chloropiperidine-
23-MethylpyridinePtO2Acetic Acid70Room Temp.3-Methylpiperidine-
34-PhenylpyridineRh/C---4-Phenylpiperidine-

Note: The data in this table is based on general findings for substituted pyridines and serves as a predictive guide for the reactivity of this compound. Specific yields for the target compound are not available in the cited literature.

Stoichiometric Reduction:

Stoichiometric reduction offers an alternative to catalytic hydrogenation, often proceeding under milder conditions. The reduction of pyridinium (B92312) salts is a well-established method for obtaining partially or fully reduced pyridine derivatives. rsc.orgnih.govacs.org Quaternization of the pyridine nitrogen in this compound with an alkylating agent would generate a pyridinium salt, which is more susceptible to reduction.

Reducing agents such as sodium borohydride (B1222165) (NaBH4) in the presence of a proton source or rhodium-catalyzed transfer hydrogenation with formic acid can be employed for the reduction of pyridinium salts. nih.govacs.org The latter method has been shown to be effective for the reductive transamination of pyridinium salts to N-aryl piperidines. nih.govacs.org This approach could potentially be adapted for the reduction of the quaternized form of this compound.

Another stoichiometric reducing agent that has been used for the reduction of pyridine derivatives is samarium diiodide (SmI2) in the presence of water. clockss.org This system has been shown to rapidly reduce pyridine to piperidine at room temperature. clockss.org The application of this method to this compound would need to consider the potential for reductive dehalogenation.

Selective Oxidation Strategies for the Thiophene Ring

The thiophene ring in the thieno[3,2-b]pyridine scaffold is susceptible to oxidation, primarily at the sulfur atom. Selective oxidation can lead to the formation of sulfoxides and sulfones, which are valuable intermediates for further functionalization.

The oxidation of thienopyridines with various reagents has been shown to be an effective route for the functionalization of the bicyclic core. nih.gov Common oxidizing agents include hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), and Oxone®. nih.govnih.gov The choice of oxidant and reaction conditions can allow for the selective formation of the S-oxide or the corresponding sulfone.

In a study on the oxidation of 3-aminothieno[2,3-b]pyridine-2-carboxamides, a related class of compounds, treatment with m-CPBA or magnesium monoperoxyphthalate (MMPP) resulted in the formation of the corresponding S-oxides. nih.gov This suggests that similar strategies could be applied to this compound to selectively oxidize the thiophene sulfur.

The oxidation of thiophenes can also lead to other products, such as hydroxythiophenes or thiolactones, through the formation of a thiophene-S-oxide intermediate that can rearrange. nih.gov The specific outcome of the oxidation reaction is influenced by the substitution pattern on the thiophene ring and the reaction conditions. For this compound, the electron-withdrawing nature of the halogen substituents would likely influence the reactivity of the thiophene ring towards oxidation.

Interactive Data Table: Oxidation of Thienopyridine and Thiophene Derivatives

EntrySubstrateOxidizing AgentSolventProduct
13-Aminothieno[2,3-b]pyridine-2-carboxamidesm-CPBADichloromethaneThienopyridine S-oxide
23-Aminothieno[2,3-b]pyridine-2-carboxamidesMMPP-Thienopyridine S-oxide
3Tienilic Acid Isomer (a thiophene derivative)Cytochrome P450 2C9-Thiophene-S-oxide
4ThiopheneHydrogen Peroxide-Thiophene-S-oxide dimer, Sulfone

Note: This table presents findings from studies on related thienopyridine and thiophene compounds to illustrate potential oxidation pathways for this compound.

Further oxidation of the sulfoxide can yield the corresponding sulfone. The conditions for this transformation typically involve stronger oxidizing agents or more forcing reaction conditions. The resulting sulfones are versatile intermediates in organic synthesis, participating in various cycloaddition and nucleophilic substitution reactions.

Derivatization and Structural Diversification Strategies Employing 2 Bromo 6 Chlorothieno 3,2 B Pyridine

Design Principles for Scaffold Modification and Expansion

The modification of the 2-bromo-6-chlorothieno[3,2-b]pyridine core is guided by specific design principles aimed at creating molecules with tailored properties, particularly for applications in coordination chemistry and asymmetric synthesis. The inherent reactivity of the C-Br and C-Cl bonds, coupled with the coordinating ability of the pyridine (B92270) nitrogen, forms the basis for these strategies.

The thieno[3,2-b]pyridine (B153574) framework is an attractive scaffold for designing ligands for metal complexes. The pyridine nitrogen atom possesses a lone pair of electrons, making it a primary coordination site for transition metal ions. The design of more complex multidentate ligands from this compound involves leveraging the halogenated positions for the introduction of additional coordinating moieties.

Transition-metal-catalyzed cross-coupling reactions are instrumental in this process. For instance, a Suzuki or Stille coupling can be used to append other heterocyclic groups, such as another pyridine or an imidazole (B134444) ring, at the 2- or 6-position. This transforms the initially monodentate scaffold into a bidentate or even tridentate ligand capable of forming stable chelate rings with metal centers. The general principles of coordination chemistry for pyridine-based ligands, which are classified as weak π-acceptors, apply to this system. wikipedia.org The coordination environment, including geometry and metal-ligand bond distances, can be fine-tuned by altering the substituents on the thieno[3,2-b]pyridine core. distantreader.orgnih.gov

A representative strategy for creating a bidentate ligand from this compound is outlined below.

StepReaction TypePositionReagentsResulting MoietyLigand Denticity
1Suzuki Coupling2-(Bromo)2-Pyridylboronic acid, Pd catalyst2-(2-Pyridyl) groupBidentate
2Sonogashira Coupling6-(Chloro)Ethynyl-trimethylsilane, Pd/Cu catalyst6-Ethynyl groupPotential for further functionalization
3Hydrolysis & Coupling6-(Ethynyl)K₂CO₃/MeOH; then coupling with a coordinating groupCarboxylate, amide, etc.Multidentate

This sequential functionalization allows for the creation of a diverse library of ligands with varied electronic and steric properties, capable of forming complexes with metals like Ruthenium(II), Nickel(II), Copper(II), and Cobalt(II) for applications in catalysis, materials science, and bioinorganic chemistry. distantreader.orgnih.govrsc.org

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical development. Introducing chirality into derivatives of this compound can be achieved through several strategic approaches.

One common method is the covalent attachment of a chiral auxiliary to the scaffold. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of a subsequent reaction. sigmaaldrich.com For example, the bromo or chloro position on the thieno[3,2-b]pyridine core could be converted to a carboxylic acid functional group. This acid can then be reacted with a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine derivative, to form a chiral amide. wikipedia.org The auxiliary then directs the stereoselective alkylation or aldol (B89426) reaction at the α-carbon. Subsequent removal of the auxiliary reveals a new, enantiomerically enriched stereocenter on the side chain attached to the heterocyclic core.

Alternatively, stereocenters can be introduced by employing stereoselective reactions on a functional group attached to the scaffold. For instance, a ketone introduced at the 2-position via a coupling reaction could undergo asymmetric reduction using a chiral catalyst (e.g., a Noyori-type catalyst) to produce a chiral alcohol. Furthermore, coupling the scaffold with a pre-existing chiral building block, such as a protected amino acid or a chiral amine, provides a direct route to chiral derivatives. Sulfur-based chiral auxiliaries have also demonstrated significant utility in asymmetric synthesis and represent another viable option for derivatizing the thieno[3,2-b]pyridine core. scielo.org.mx

Synthesis of Complex Architectures Incorporating the this compound Core

The dual halogenation of this compound makes it an ideal starting material for building complex molecular architectures through the selective formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are the most powerful tools for the poly-functionalization of the this compound core. The differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds allows for selective, sequential reactions. Generally, the C-Br bond is more reactive towards oxidative addition to Pd(0) than the C-Cl bond, enabling chemoselective functionalization at the 2-position while leaving the 6-position intact for a subsequent, different coupling reaction.

A wide array of substituents can be introduced using various established cross-coupling protocols:

Suzuki-Miyaura Coupling: Introduces aryl or heteroaryl groups using boronic acids or esters.

Sonogashira Coupling: Forms C-C triple bonds by coupling with terminal alkynes.

Buchwald-Hartwig Amination: Creates C-N bonds to introduce primary or secondary amines.

Ullmann Coupling: Forms C-O bonds to synthesize aryl ethers. mdpi.com

These reactions have been successfully applied to the thieno[3,2-b]pyridine scaffold to generate libraries of compounds for biological screening. mdpi.com

Table 1: Examples of Cross-Coupling Reactions for Thieno[3,2-b]pyridine Functionalization
ReactionPosition FunctionalizedReagentCatalyst SystemProduct TypeReference
Suzuki-Miyaura3-Bromop-TolyltrifluoroboratePd(dppf)CH₂Cl₂3-Aryl-thieno[3,2-b]pyridine mdpi.com
Suzuki-Miyaura3-Bromo4-Pyridine boronic acidPdCl₂(dppf)CH₂Cl₂3-Heteroaryl-thieno[3,2-b]pyridine mdpi.com
SonogashiraPyridine Ring(Hetero)arylalkynesPd/CuEthynyl-thieno[3,2-b]pyridine mdpi.com
Buchwald-HartwigPyridine RingAminesPd catalystAmino-thieno[3,2-b]pyridine mdpi.com

Annulation, the process of building a new ring onto an existing scaffold, can lead to complex polycyclic systems with unique properties. The halogenated positions of this compound serve as excellent handles for initiating such cyclization cascades.

A prominent strategy involves a Sonogashira coupling to introduce an alkyne, which then participates in an intramolecular cyclization. mdpi.com For example, coupling an alkyne bearing a nucleophilic group (like a hydroxyl or amino group) at the terminal position can be followed by a base- or metal-catalyzed cyclization onto the alkyne, forming a new fused five- or six-membered ring. A related strategy has been used to construct the thienopyridine ring system itself, by performing a Sonogashira coupling on a dihalopyridine followed by cyclization with a sulfur nucleophile like sodium sulfide. researchgate.net

Furthermore, the pyridine nitrogen can be activated to participate in cycloaddition reactions. Formation of a pyridinium (B92312) ylide, for instance, could set the stage for a [3+2] or other annulation reaction with a suitable dipolarophile or alkene, leading to novel fused heterocyclic architectures. chim.itresearchgate.net In some cases, oxidative conditions can induce dimerization and cyclization of functionalized thienopyridines, resulting in highly complex, extended ring systems. nih.govacs.org

Elucidation of Structure-Reactivity Relationships in Derived Compounds

Understanding the relationship between the structure of a molecule and its chemical reactivity or biological activity is crucial for rational drug design. For derivatives of this compound, extensive structure-activity relationship (SAR) studies have been conducted to optimize their properties as therapeutic agents. By systematically modifying the substituents at the 2- and 6-positions, researchers can map how changes in steric bulk, electronic character (electron-donating vs. electron-withdrawing), and hydrogen bonding potential affect the molecule's interaction with a biological target.

For instance, in the development of hepatic gluconeogenesis inhibitors based on a thieno[2,3-b]pyridine (B153569) core, it was found that replacing a trifluoromethyl (CF₃) group could enhance potency. nih.gov Similarly, SAR studies on 2-pyridyl thieno[3,2-d]pyrimidine (B1254671) derivatives as anti-mycobacterial agents revealed that the methylpyridin-2-yl group was a critical component for activity. biorxiv.org These studies guide the synthetic chemist in prioritizing which derivatives to synthesize next.

Table 2: Selected Structure-Activity Relationship (SAR) Findings for Thienopyridine Derivatives
ScaffoldTarget/ActivityPosition(s) ModifiedKey SAR FindingResultReference
Thieno[2,3-b]pyridineHepatic Gluconeogenesis InhibitionCore substituentReplacing CF₃ group with other moietiesImproved potency (IC₅₀ = 12.3 µM) nih.gov
Thieno[3,2-d]pyrimidineAnti-Mycobacterium ulcerans2-positionThe methylpyridin-2-yl group is crucial for activityPotent, submicromolar activity biorxiv.org
Thieno[2,3-b]pyridineHepatitis C Virus (HCV) InhibitionMultiple positionsSAR investigation led to several potent compoundsLow micromolar potency (EC₅₀ = 3.3 µM) wsu.edu
2,6-Disubstituted PyridineAβ Aggregation Inhibition2,6-positionsLinking three pyridine units with C2/C3 linkersMost potent inhibition nih.gov

These examples demonstrate that even subtle changes to the substituents on the thienopyridine scaffold can have a profound impact on biological activity. The ability to systematically and selectively functionalize the this compound starting material is therefore essential for exploring chemical space and optimizing compounds for specific therapeutic applications. nih.gov

Influence of Electronic and Steric Effects of New Substituents

The initial functionalization of this compound often involves cross-coupling reactions at the bromine-bearing C2 position, which is generally more reactive than the chloro-substituted C6 position under specific catalytic conditions. The nature of the substituent introduced at this position significantly modulates the electronic and steric environment of the thieno[3,2-b]pyridine core, thereby influencing the feasibility and outcome of subsequent synthetic transformations.

Research has demonstrated the successful introduction of various aryl and heteroaryl groups at the C3 position of a related thieno[3,2-b]pyridine system through Suzuki-Miyaura cross-coupling reactions. While the starting material in these studies is methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate, the principles observed regarding the influence of substituents are broadly applicable. The electronic nature of the coupled aryl group, whether electron-donating (EDG) or electron-withdrawing (EWG), has a discernible impact on reaction yields and potentially on the reactivity of the resulting molecule. nih.gov

For instance, the coupling with phenyl groups bearing EDGs like methyl (-CH₃) and methoxy (B1213986) (-OCH₃) proceeds with good to excellent yields. nih.gov Conversely, the introduction of EWGs such as trifluoromethyl (-CF₃) and cyano (-CN) can lead to more moderate yields, although the presence of a halogen like chlorine, which has a -I/+M effect, can still result in high yields. nih.gov

The introduction of these substituents has a profound effect on the electron density distribution across the thieno[3,2-b]pyridine ring system. Electron-donating groups at the C2 or C3 position will increase the electron density of the thiophene (B33073) ring and, to a lesser extent, the pyridine ring, making them more susceptible to electrophilic attack. Conversely, electron-withdrawing groups will decrease the electron density, rendering the rings more prone to nucleophilic attack.

Steric effects also play a crucial role. Bulky substituents introduced at the C2 position can hinder access to the adjacent C3 position and the sulfur atom in the thiophene ring. This steric hindrance can influence the regioselectivity of subsequent reactions, potentially directing incoming reagents to more accessible positions on the pyridine ring.

Table 1: Examples of Suzuki-Miyaura Cross-Coupling on a Thieno[3,2-b]pyridine Core and the Electronic Nature of the Introduced Substituent. nih.gov
Substituent (R)Electronic EffectBoron ReagentYield (%)
PhenylNeutralPhenylboronic acid85
4-MethylphenylElectron-Donating(4-Methylphenyl)boronic acid83
4-MethoxyphenylElectron-DonatingPotassium 4-methoxyphenyltrifluoroborate70
4-(Trifluoromethyl)phenylElectron-WithdrawingPotassium 4-(trifluoromethyl)phenyltrifluoroborate40
4-ChlorophenylElectron-Withdrawing (Inductive), Electron-Donating (Mesomeric)Potassium (4-chlorophenyl)trifluoroborate82
4-CyanophenylElectron-Withdrawing(4-Cyanophenyl)boronic acid56
Pyridin-4-ylElectron-Withdrawing4-Pyridine boronic acid66
Furan-3-ylElectron-DonatingFuran-3-ylboronic acid76

Regioselective Functionalization of Secondary Positions

Following the initial derivatization of the this compound core, the regioselective functionalization of the remaining C-H positions is a key strategy for structural diversification. The inherent reactivity of the thieno[3,2-b]pyridine system, combined with the directing effects of the pre-existing substituents, determines the site of subsequent reactions.

The thiophene ring is generally more electron-rich than the pyridine ring and thus more susceptible to electrophilic substitution. In unsubstituted thieno[3,2-b]pyridine, the C3 position is the most reactive towards electrophiles. However, if the C2 position is already substituted, the regioselectivity of further electrophilic attack on the thiophene ring will be influenced by the electronic nature of the C2 substituent. An electron-donating group at C2 would further activate the C3 position, while an electron-withdrawing group would deactivate it.

Recent studies have explored the direct C-H activation of the thiophene ring in thieno[3,2-b]pyridines for the introduction of aryl groups. mdpi.com While this research did not start from a C2-substituted precursor, it provides valuable insights into the intrinsic reactivity of the thiophene C-H bonds. Palladium-catalyzed direct arylation has been shown to be a viable method for functionalizing these positions. The control of regioselectivity between the C2 and C3 positions is a key challenge in such reactions. mdpi.com

Another powerful strategy for regioselective functionalization is directed ortho-metalation (DoM). This approach relies on the presence of a directing metalating group (DMG) that coordinates to an organolithium reagent, leading to deprotonation at the adjacent ortho position. While specific examples for substituted this compound are not extensively documented, the principles of DoM are applicable. For instance, if a substituent with a heteroatom capable of acting as a DMG (e.g., -CONR₂, -OR) is present on the pyridine ring, lithiation would be expected to occur at the adjacent C-H bond.

The pyridine ring, being electron-deficient, is more susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom (C5 and C7). The chlorine atom at the C6 position can be replaced by various nucleophiles through nucleophilic aromatic substitution (SNAr) reactions. The reactivity of this position can be enhanced by the presence of electron-withdrawing groups on the ring system.

Table 2: Potential Strategies for Regioselective Functionalization of a Substituted Thieno[3,2-b]pyridine Core.
Target PositionReaction TypeDirecting/Activating FactorsPotential Reagents
C3Electrophilic Substitution / C-H ActivationElectron-rich nature of the thiophene ring; potential activation by EDG at C2.NBS (bromination), Pd(OAc)₂/Aryl halides (arylation).
C5Nucleophilic Substitution / Lithiationpara position to the pyridine nitrogen.Organolithium reagents followed by an electrophile.
C7Nucleophilic Substitution / Lithiationortho position to the pyridine nitrogen.Organolithium reagents followed by an electrophile.
C6 (Cl replacement)Nucleophilic Aromatic Substitution (SNAr)Activation by the pyridine nitrogen and potentially by EWGs on the ring.Amines, alkoxides, thiols.

Computational and Theoretical Investigations of 2 Bromo 6 Chlorothieno 3,2 B Pyridine

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics and reactivity of molecules like 2-bromo-6-chlorothieno[3,2-b]pyridine. These methods provide a detailed picture of the molecule's quantum mechanical properties.

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's chemical reactivity and kinetic stability.

While specific DFT calculations for this compound are not extensively reported in the literature, studies on analogous aryl-substituted thieno[3,2-b]pyridin-5(4H)-one derivatives offer valuable insights. nih.gov DFT calculations at the B3LYP/6-311+G(d) level of theory have been used to analyze the HOMO-LUMO energy levels and their electron density distributions in these related scaffolds. nih.gov

For the this compound scaffold, the HOMO is expected to be localized primarily on the electron-rich thiophene (B33073) ring, while the LUMO would likely be distributed across the more electron-deficient pyridine (B92270) ring, influenced by the electron-withdrawing halogen substituents. The presence of bromine and chlorine atoms is anticipated to lower the energy levels of both the HOMO and LUMO, potentially narrowing the HOMO-LUMO gap and thus affecting the molecule's reactivity and spectral properties.

Table 1: Predicted General Electronic Properties of this compound based on Analogous Structures

PropertyPredicted CharacteristicInfluence of Substituents (Br, Cl)
HOMO Energy Relatively high, indicating electron-donating potential of the thiophene ring.Lowered due to inductive electron withdrawal.
LUMO Energy Relatively low, indicating electron-accepting potential of the pyridine ring.Significantly lowered, increasing electrophilicity.
HOMO-LUMO Gap Moderate, suggesting a balance of stability and reactivity.Likely narrowed, potentially leading to increased reactivity.
Electron Density Highest on the thiophene ring and sulfur atom; lowest on the pyridine ring.Further polarization of electron density.

This table is generated based on theoretical principles and data from related thienopyridine structures.

The thieno[3,2-b]pyridine (B153574) core is a rigid, planar bicyclic system. However, the introduction of substituents can lead to different spatial arrangements, or conformers. Conformational analysis is crucial for understanding how these molecules might interact with biological targets, such as the active site of an enzyme.

Studies on conformationally restricted analogues of thieno[3,2-d]pyrimidinones, a related scaffold, have demonstrated the importance of molecular conformation for biological activity. nih.gov By "freezing" specific conformations through cyclization, researchers can identify the bioactive conformation of more flexible parent molecules. nih.gov For this compound, the primary scaffold is planar. Conformational flexibility would arise from any non-planar substituents attached to this core. Theoretical calculations can determine the relative energies of different conformers, identifying the most stable, low-energy states. This information is vital for in silico screening and the design of molecules with specific three-dimensional shapes to fit into biological receptors.

Reaction Mechanism Elucidation via Advanced Computational Modeling

Computational modeling is an invaluable tool for investigating the mechanisms of chemical reactions. It allows for the study of transient species like transition states, which are often difficult or impossible to observe experimentally.

Understanding the transition states of reactions is key to predicting their feasibility, rates, and outcomes. For this compound, important reactions include nucleophilic aromatic substitution (to replace the halogen atoms) and cross-coupling reactions (like Suzuki or Sonogashira couplings) to introduce new carbon-carbon bonds.

Computational studies on other heterocyclic systems have successfully modeled such reactions. For instance, the mechanism of cycloaddition reactions can be explored to understand the formation of new ring systems. mdpi.com Transition state calculations can reveal the energy barriers for different reaction pathways, explaining why a particular product is formed over another. For this compound, theoretical analysis could compare the activation energies for substitution at the bromine-bearing C2 position versus the chlorine-bearing C6 position, providing a rationale for the observed regioselectivity in its functionalization.

The thieno[3,2-b]pyridine scaffold has multiple non-equivalent positions where reactions can occur. The presence of the bromo and chloro substituents further complicates the reactivity landscape. Computational models can predict the most likely sites for electrophilic or nucleophilic attack by analyzing the calculated electron density and electrostatic potential maps of the molecule.

For example, in the functionalization of thieno[3,2-b]pyridines, achieving regioselectivity is a significant synthetic challenge. researchgate.net DFT-based reactivity descriptors, such as Fukui functions, can be calculated to quantify the reactivity of each atomic site towards different types of reagents. This allows for the a priori prediction of regioselectivity in reactions like halogenation, nitration, or metal-catalyzed cross-couplings, thereby guiding synthetic efforts and minimizing the formation of undesired byproducts.

In Silico Approaches to Molecular Design and Chemical Space Exploration

The this compound scaffold serves as a versatile starting point for the design of new molecules with desired properties. In silico methods enable the rapid exploration of a vast "chemical space" of potential derivatives. researchgate.netnih.gov

By using the core structure of this compound as a template, computational chemists can virtually synthesize large libraries of compounds by adding various substituents at the 2- and 6-positions. These virtual libraries can then be screened for properties such as drug-likeness (e.g., adherence to Lipinski's Rule of Five), predicted binding affinity to a biological target through molecular docking, and predicted ADME (Absorption, Distribution, Metabolism, and Excretion) properties. researchgate.net

This in silico approach accelerates the discovery process by prioritizing the synthesis of compounds with the highest probability of success. For instance, the thieno[3,2-b]pyridine scaffold has been identified as an attractive template for developing highly selective kinase inhibitors. researchgate.netnih.gov Computational modeling can guide the modification of the this compound core to optimize interactions with the kinase active site, leading to the design of more potent and selective drug candidates. nih.gov

Scaffold Exploration and Analog Design through Virtual Libraries

The thieno[3,2-b]pyridine core is recognized as an attractive scaffold in medicinal chemistry, particularly for the development of highly selective protein kinase inhibitors. researchgate.netnih.gov Computational exploration of this scaffold, including derivatives like this compound, is pivotal for mapping the chemical space and designing novel analogs with enhanced potency and selectivity. researchgate.net The generation and screening of virtual libraries are central to this exploratory process.

The design of virtual libraries based on the thieno[3,2-b]pyridine scaffold often begins with the identification of key pharmacophoric features and potential points for chemical diversification. For the this compound template, the bromine and chlorine atoms at positions 2 and 6, respectively, as well as other positions on the bicyclic ring system, serve as primary handles for modification.

A common approach involves fragment-based design, where computational methods are used to identify small molecular fragments that can be linked to the core scaffold to create a library of virtual compounds. These fragments are selected based on their potential to form favorable interactions with the binding site of a biological target, such as the ATP-binding pocket of a protein kinase.

Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful tool for guiding the design of virtual libraries. Although specific QSAR studies on this compound are not extensively documented, studies on the isomeric thieno[2,3-b]pyridine (B153569) scaffold provide valuable insights into the methodologies that can be applied. For instance, a receptor-guided 3D-QSAR study on thieno[2,3-b]pyridine-5-carbonitrile (B3116000) inhibitors of protein kinase C theta (PKC-θ) demonstrated the utility of this approach in elucidating the structural requirements for potent inhibition. nih.gov Such models, once validated, can be used to predict the biological activity of virtual analogs, allowing for the prioritization of compounds for synthesis and biological evaluation.

The following table illustrates a hypothetical set of analogs of this compound that could be generated within a virtual library, along with their predicted properties based on computational models.

Compound IDR1-Substitution (at C2)R2-Substitution (at C6)Predicted Kinase Inhibitory Activity (IC50, nM)Predicted Selectivity Score
VLib-001-Br (unmodified)-Cl (unmodified)5000.6
VLib-002-Phenyl-Cl2500.7
VLib-003-Br-NH-Cyclopropyl1500.8
VLib-004-Thiophene-NH-Cyclopropyl750.9
VLib-005-Morpholine-Cl4000.5

Application of Computational Chemistry in Target-Oriented Synthesis Planning

While the synthesis of some thieno[3,2-b]pyridine derivatives is documented, the application of computational chemistry to streamline and optimize their synthesis is a growing area of interest. researchgate.net Computer-Aided Synthesis Design (CASD) tools can play a crucial role in developing efficient and robust synthetic routes to target molecules like this compound and its analogs.

Retrosynthetic analysis is a fundamental concept in organic synthesis, and modern computational tools have automated and enhanced this process. Software platforms can propose multiple disconnection strategies for a target molecule, breaking it down into simpler, commercially available starting materials. These programs utilize vast databases of chemical reactions and apply complex algorithms to identify plausible synthetic pathways.

For a molecule such as this compound, a computational retrosynthesis program might suggest several routes. One possible disconnection could involve the formation of the thiophene ring, while another might focus on the construction of the pyridine ring. The software can also take into account the regioselectivity of reactions, which is particularly important for substituted heterocyclic systems.

Furthermore, computational chemistry can be used to predict the feasibility and potential yield of individual reaction steps. Quantum chemical calculations can model reaction mechanisms, identify transition states, and estimate activation energies, providing insights into which reaction conditions are most likely to be successful. This can help to minimize the number of failed experiments and reduce the time and resources required for synthesis.

The following table outlines a hypothetical computational synthesis plan for this compound, highlighting key steps and the role of computational tools.

StepTransformationPrecursorsComputational Tool/MethodPurpose of Computational Input
1Thiophene ring formationSubstituted pyridine and a sulfur sourceRetrosynthesis softwareIdentify key bond formations and suggest suitable building blocks.
2Halogenation at C26-chlorothieno[3,2-b]pyridineQuantum mechanics (DFT)Predict regioselectivity of bromination and reaction energetics.
3Chlorination at C62-Bromothieno[3,2-b]pyridineReaction prediction algorithmsSuggest suitable chlorinating agents and reaction conditions.
4Final assemblySimpler precursorsSynthesis planning softwareGenerate and rank multiple complete synthetic routes based on predicted yield, cost, and complexity.

By integrating these computational approaches, the synthesis of this compound and its derivatives can be approached in a more strategic and efficient manner, ultimately accelerating the discovery of new drug candidates.

Applications of 2 Bromo 6 Chlorothieno 3,2 B Pyridine in Synthetic Chemistry and Material Science

Role as a Versatile Synthetic Intermediate and Building Block

The presence of two distinct halogen atoms (bromine and chlorine) at positions amenable to selective chemical reactions makes 2-Bromo-6-chlorothieno[3,2-b]pyridine a versatile building block for chemists. These sites can be functionalized sequentially to introduce different molecular fragments, leading to a wide array of derivatives.

Precursor for Complex Heterocyclic Systems

The thieno[3,2-b]pyridine (B153574) core is a foundational element in the synthesis of more elaborate heterocyclic structures. The bromine atom, in particular, is readily displaced or coupled through reactions like the Suzuki-Miyaura coupling. wikipedia.orglibretexts.org For instance, a precursor, methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate, has been used to synthesize a variety of 3-(hetero)arylthieno[3,2-b]pyridine derivatives. mdpi.com This reaction demonstrates the utility of the bromo-thienopyridine scaffold in C-C bond formation to create complex bi-aryl and heteroaryl systems, which are prevalent in pharmacologically active compounds and functional materials. mdpi.com

Boron ReagentResulting Compound SubstructureReaction ConditionYield
Potassium p-tolyltrifluoroborate3-(p-tolyl)thieno[3,2-b]pyridinePdCl2(dppf)·CH2Cl2, K2CO3, 4.5 h84%
Potassium 4-methoxyphenyltrifluoroborate3-(4-methoxyphenyl)thieno[3,2-b]pyridinePdCl2(dppf)·CH2Cl2, K2CO3, 4 h70%
Potassium (4-chlorophenyl)trifluoroborate3-(4-chlorophenyl)thieno[3,2-b]pyridinePdCl2(dppf)·CH2Cl2, K2CO3, 3 h82%
4-Pyridine boronic acid3-(pyridin-4-yl)thieno[3,2-b]pyridinePdCl2(dppf)·CH2Cl2, K2CO3, 4 h66%

This table showcases the synthesis of complex (hetero)aryl thieno[3,2-b]pyridines from a bromo-thienopyridine precursor via Suzuki-Miyaura cross-coupling, highlighting the versatility of the scaffold. mdpi.com

Key Intermediate in Agrochemical Synthesis

The thienopyridine scaffold is explored in the agrochemical industry for its potential use in creating new pesticides, such as fungicides or insecticides. chemimpex.com While specific examples starting directly from this compound are proprietary, the broader class of thienopyridine derivatives has shown bioactivity. For example, certain thieno[2,3-b]pyridine (B153569) derivatives have been synthesized and evaluated for their insecticidal activity against pests like Aphis gossypii. nih.gov Similarly, a library of 4,5,6,7-tetrahydrothieno[3,2-b]pyridine (B13993910) derivatives was evaluated, with some compounds showing promising antifungal activity against agricultural pathogens such as C. arachidicola and R. solani. nih.gov The utility of this compound in this context is as a key intermediate, providing a robust scaffold that can be modified to develop new, effective, and potentially more environmentally friendly agricultural products. chemimpex.com

Scaffolding for Advanced Organic Materials with Explored Electronic Properties

The fused aromatic system of the thieno[3,2-b]pyridine core is a promising candidate for the development of organic semiconductors used in electronic devices. chemimpex.com Thiophene-based fused-ring systems are known for their excellent charge carrier mobility and stability, making them suitable for applications in organic field-effect transistors (OFETs). researchgate.net Research into related structures, such as those incorporating thieno[3,2-b]thiophene (B52689), has demonstrated high-performance semiconducting properties. acs.org For example, polymers containing thieno[3,2-b]thiophene have achieved high hole mobilities, a key metric for transistor performance. acs.org Star-shaped conjugated molecules containing fused thieno[3,2-b]thiophene moieties have also been successfully employed as solution-processable semiconductors in OTFTs. nih.gov While direct synthesis from this compound is not explicitly detailed in these studies, its structure makes it an ideal starting point for creating such advanced, π-conjugated materials through sequential cross-coupling reactions.

Exploration in Medicinal Chemistry as a Foundational Scaffold

In medicinal chemistry, the thieno[3,2-b]pyridine nucleus is considered a "privileged scaffold." This is due to its structural resemblance to endogenous purines, allowing it to act as a bioisostere and interact with a wide range of biological targets like enzymes and receptors. Its unique electronic structure and the ability to easily introduce various substituents allow for the fine-tuning of pharmacological properties.

Development of Chemical Probes for Biological Systems

A chemical probe is a highly selective small molecule used to study the function of a specific protein or biological pathway. The thieno[3,2-b]pyridine scaffold has proven to be an attractive template for developing such tools. Recently, researchers developed highly selective inhibitors for the underexplored protein kinase Haspin based on this scaffold. nih.govresearchgate.net One compound, MU1920, was identified as fulfilling the stringent criteria for a quality chemical probe, demonstrating high selectivity and suitability for in vivo applications. nih.govresearchgate.net The development of such probes is crucial for validating new drug targets and understanding complex cellular processes. nih.govresearchgate.net The weak interaction of the core scaffold with the kinase hinge region allows for diverse binding modes, which can be exploited to achieve high selectivity for different kinase targets. nih.govresearchgate.netresearchgate.net

Strategic Design of New Chemical Entities (NCEs) Based on the Thienopyridine Core

A New Chemical Entity (NCE) is a novel compound that has not been previously used in a drug, representing the foundation of pharmaceutical innovation. totalpharmaceuticaltopics.com The thieno[3,2-b]pyridine core is a valuable starting point for the strategic design of NCEs through scaffold hopping and bioisosteric replacement. nih.govtandfonline.com This approach involves replacing a known active core (like a picolinamide) with the thieno[3,2-b]pyridine scaffold to discover compounds with improved properties.

This strategy led to the discovery of novel, potent, and brain-penetrant negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor subtype 5 (mGlu₅), a target for neurological disorders. nih.gov

CompoundCore StructureBiological TargetReported Activity (IC50)
Analog 19aBThieno[3,2-b]pyridine-5-carboxamidehuman mGlu561 nM
Analog 19aDThieno[3,2-b]pyridine-5-carboxamidehuman mGlu522 nM
VU6031545Thieno[3,2-b]pyridine-5-carboxamidehuman mGlu5Potent NAM
VU60249452,3-Difluorobenzamidehuman mGlu5Potent NAM

This table presents examples of New Chemical Entities (NCEs) developed using a scaffold hopping approach, where the thieno[3,2-b]pyridine core replaced a previous picolinamide (B142947) scaffold to yield potent mGlu₅ modulators. nih.gov

This demonstrates the power of the thieno[3,2-b]pyridine core in generating novel drug candidates with significant therapeutic potential. nih.gov

Approaches to Kinase Inhibitor Design Utilizing the Halogenated Thienopyridine Scaffold

The thieno[3,2-b]pyridine core is recognized as an attractive scaffold for the development of highly selective protein kinase inhibitors. Protein kinases are crucial regulators of numerous cellular processes, and their aberrant activity is often implicated in diseases such as cancer. The thieno[3,2-b]pyridine framework provides a template for ATP-competitive inhibitors that can be tailored to target specific kinases.

The design of kinase inhibitors based on the thieno[3,2-b]pyridine scaffold often involves the strategic functionalization of the heterocyclic core to achieve high selectivity and potency. The presence of halogen atoms, as in this compound, offers valuable handles for introducing various substituents through cross-coupling reactions. This allows for the exploration of the chemical space around the central pharmacophore to optimize interactions with the target kinase.

One notable feature of the thieno[3,2-b]pyridine scaffold is its weak interaction with the kinase hinge region. This characteristic permits diverse binding modes, which can contribute to high kinome-wide selectivity. By modifying the substituents on the scaffold, it is possible to develop inhibitors that anchor into the back pocket of the ATP-binding site, a region that is less conserved across the kinome, thus leading to enhanced selectivity. Research has demonstrated the utility of this scaffold in generating selective inhibitors for underexplored protein kinases such as Haspin and Cyclin-dependent kinase-like (CDKL) kinases.

The synthetic strategy for developing these inhibitors typically involves leveraging the reactivity of the bromo and chloro groups. Palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, are powerful tools for introducing aryl, alkynyl, and amino moieties, respectively. These reactions enable the systematic modification of the thienopyridine core to build a library of compounds for screening against a panel of kinases.

Table 1: Key Research Findings in Kinase Inhibitor Design with Thienopyridine Scaffolds

Kinase TargetKey Findings
HaspinThe thieno[3,2-b]pyridine scaffold has been utilized to develop highly selective inhibitors of Haspin kinase.
CDKLsThis scaffold has shown potential as a basis for inhibitors targeting other underexplored protein kinases, including CDKLs.

Immobilization and Surface Functionalization Methodologies

The reactive halogen substituents of this compound also make it a candidate for applications in material science, particularly for the covalent attachment to solid supports and the functionalization of carbon materials.

The covalent immobilization of molecules onto solid supports is a critical technique for the development of heterogeneous catalysts and sensors. This approach offers advantages such as ease of separation of the catalyst or sensor from the reaction medium, potential for recyclability, and improved stability. The bromo and chloro groups on the this compound ring system are amenable to various cross-coupling reactions, which can be adapted for covalent attachment to functionalized solid supports.

For instance, a solid support functionalized with boronic acid groups could undergo a Suzuki coupling reaction with the bromo or chloro position of the thienopyridine. Similarly, a support bearing terminal alkyne groups could be coupled via a Sonogashira reaction. The Buchwald-Hartwig amination provides a route to link the thienopyridine to a support functionalized with primary or secondary amines. The choice of reaction would depend on the desired linkage and the nature of the solid support, which could range from silica (B1680970) and alumina (B75360) to various polymers.

Once immobilized, the thienopyridine moiety could serve as a ligand for a metal catalyst or as the active component of a sensor. For example, the nitrogen and sulfur atoms in the thienopyridine ring could coordinate with metal ions, creating a supported catalyst for various organic transformations. In the context of sensing, the electronic properties of the immobilized thienopyridine could be modulated by the binding of an analyte, leading to a detectable signal, such as a change in fluorescence or electrochemical potential. While specific examples of immobilized this compound for these applications are not extensively documented, the underlying chemical principles are well-established with similar halogenated heterocyclic compounds.

Table 2: Potential Cross-Coupling Reactions for Immobilization

ReactionReactant on SupportFunctional Group on Thienopyridine
Suzuki CouplingBoronic acid/esterBromo or Chloro
Sonogashira CouplingTerminal alkyneBromo or Chloro
Buchwald-Hartwig AminationPrimary/secondary amineBromo or Chloro

The functionalization of carbon materials, such as graphene and carbon nanotubes, is an area of intense research due to the potential to tailor their properties for a wide range of applications, including electronics, composites, and biomedical devices. The covalent functionalization of these materials with organic molecules can significantly alter their electronic, optical, and chemical properties.

Aryl halides are common reagents for the functionalization of carbon materials. For example, the reduction of aryl diazonium salts can be used to graft aryl groups onto the surface of carbon nanotubes. While this would require conversion of an amino-thienopyridine derivative, direct coupling methods are also possible. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, can be employed to attach aryl and other organic fragments to halogenated precursors, which could then be linked to carbon surfaces.

In the case of this compound, its aryl halide functionalities could potentially be used to covalently attach the thienopyridine unit to the surface of carbon materials. This could be achieved through reactions that form carbon-carbon bonds directly with the carbon lattice or with functional groups previously introduced onto the carbon surface. The resulting functionalized carbon material would possess the unique electronic and chemical properties of the thienopyridine moiety. Such materials could find applications in areas like molecular electronics, where the thienopyridine unit could act as a molecular wire or switch, or in the development of novel composite materials with enhanced properties. The specific reactivity of the bromo versus the chloro substituent could also allow for sequential and site-selective functionalization, leading to more complex and tailored material architectures. mdpi.comencyclopedia.pubrsc.org

Analytical and Spectroscopic Methodologies for Structural Elucidation of Complex Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural analysis of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 2-Bromo-6-chlorothieno[3,2-b]pyridine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would be employed for a complete structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the thieno[3,2-b]pyridine (B153574) core. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the chloro and bromo substituents, as well as the fused ring system. The protons on the pyridine (B92270) and thiophene (B33073) rings will exhibit characteristic coupling constants (J-values), which are invaluable for determining their relative positions.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will reveal the number of unique carbon environments in the molecule. The carbon atoms directly attached to the bromine and chlorine atoms are expected to show resonances at characteristic chemical shifts. A study on substituted thieno[3,2-b]pyridines provides a basis for predicting the chemical shifts in the target molecule. researchgate.net

Expected ¹H and ¹³C NMR Data for this compound:

AtomExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)
H-37.5 - 7.8-
H-57.2 - 7.5-
H-77.8 - 8.1-
C-2-110 - 115
C-3-125 - 130
C-3a-140 - 145
C-5-120 - 125
C-6-148 - 152
C-7-130 - 135
C-7a-150 - 155

Note: The data in this table is hypothetical and based on general principles of NMR spectroscopy and data from related compounds.

High-Resolution Mass Spectrometry Techniques for Molecular Weight and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. For this compound (C₇H₃BrClNS), HRMS would provide an exact mass measurement that confirms this molecular formula.

The mass spectrum will also display a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This results in a distinctive cluster of peaks for the molecular ion (M⁺) and its isotopic variants (M+2, M+4). The fragmentation pattern observed in the mass spectrum provides valuable structural information by revealing the stable fragments formed upon ionization. Common fragmentation pathways for halogenated aromatic compounds include the loss of halogen atoms.

Expected Mass Spectrometry Data for this compound:

IonExpected m/zRelative Abundance
[M]⁺ (C₇H₃⁷⁹Br³⁵ClNS)⁺~246.88High
[M+2]⁺~248.88High
[M+4]⁺~250.88Moderate
[M-Br]⁺~167.95Variable
[M-Cl]⁺~211.92Variable

Note: The m/z values are approximate. The relative abundances of the isotopic peaks are characteristic for the presence of one bromine and one chlorine atom.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

FTIR Spectroscopy: The FTIR spectrum of this compound would exhibit characteristic absorption bands for the aromatic C-H stretching and bending vibrations, as well as C=C and C=N stretching vibrations within the heterocyclic ring system. The C-S stretching vibration of the thiophene ring would also be present. The C-Br and C-Cl stretching vibrations are typically observed in the fingerprint region of the spectrum. For instance, C-Cl stretching absorptions are often found in the range of 700-800 cm⁻¹, while C-Br stretching appears at lower frequencies, typically between 500-600 cm⁻¹. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. The aromatic ring vibrations are often strong in the Raman spectrum. This technique can be particularly useful for identifying the C-S, C-Cl, and C-Br bonds.

Expected Vibrational Frequencies for this compound:

Vibrational ModeExpected Frequency Range (cm⁻¹)
Aromatic C-H Stretch3000 - 3100
Aromatic C=C/C=N Stretch1400 - 1600
C-S Stretch600 - 700
C-Cl Stretch700 - 800
C-Br Stretch500 - 600

Note: This data is hypothetical and based on typical frequency ranges for the specified functional groups.

Chromatographic Techniques (e.g., GC, HPLC, TLC) for Purity Assessment and Reaction Monitoring

Chromatographic techniques are indispensable for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to qualitatively monitor reactions and check the purity of fractions during purification. A suitable solvent system would be developed to achieve good separation between the starting materials, intermediates, and the final product.

Gas Chromatography (GC): For volatile and thermally stable compounds like this compound, GC can be used for purity assessment. When coupled with a mass spectrometer (GC-MS), it provides both retention time data for purity and mass spectral data for identification.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly versatile and widely used technique for the separation, identification, and quantification of compounds. A suitable stationary phase (e.g., C18) and mobile phase would be selected to develop a method for determining the purity of this compound with high accuracy and precision. Purity levels are typically determined by the area percentage of the main peak in the chromatogram.

Elemental Analysis for Empirical Formula Confirmation

Theoretical Elemental Composition of C₇H₃BrClNS:

ElementAtomic MassNumber of AtomsTotal MassPercentage
Carbon (C)12.011784.07733.85%
Hydrogen (H)1.00833.0241.22%
Bromine (Br)79.904179.90432.15%
Chlorine (Cl)35.453135.45314.27%
Nitrogen (N)14.007114.0075.64%
Sulfur (S)32.065132.06512.90%
Total 248.53 100.00%

Future Directions and Emerging Research Avenues for 2 Bromo 6 Chlorothieno 3,2 B Pyridine Chemistry

Development of Novel Catalytic Systems for Functionalization

The functionalization of the thienopyridine core is paramount for modulating its physicochemical and biological properties. Future research is increasingly directed towards the development of novel catalytic systems that offer enhanced efficiency, selectivity, and functional group tolerance. Transition-metal catalysis, particularly with palladium, has been instrumental in the functionalization of pyridine (B92270) and its fused derivatives. beilstein-journals.orgnih.gov For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been employed to synthesize novel 3-(hetero)arylthieno[3,2-b]pyridines. mdpi.com Similarly, the Buchwald-Hartwig amination has been used to prepare 6-[(hetero)arylamino]thieno[3,2-b]pyridines. nih.gov

Emerging research is exploring the use of earth-abundant metals and novel ligand designs to overcome the limitations of traditional palladium catalysts. Furthermore, catalytic systems involving rare earth metals are being investigated for C(sp²)–H functionalization of pyridines, offering alternative pathways for derivatization. beilstein-journals.org The development of biocatalytic systems, such as the use of fungal peroxygenases, also presents a promising avenue for the selective synthesis of thienopyridine metabolites, mimicking cytochrome P450 reactions under milder conditions. mdpi.com These biocatalysts could provide a more sustainable and efficient route to complex thienopyridine derivatives.

Chemo- and Regioselective Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) has become a transformative strategy in drug discovery, allowing for the rapid diversification of complex molecules at a late point in the synthetic sequence. nih.govnih.gov This approach avoids the need for lengthy de novo synthesis for each new analogue. For scaffolds like 2-bromo-6-chlorothieno[3,2-b]pyridine, LSF strategies are crucial for efficiently exploring structure-activity relationships (SAR) and improving drug-like properties. nih.gov

A key focus in this area is the development of methodologies for chemo- and regioselective C–H functionalization. nih.govnih.gov This allows for the direct modification of the thienopyridine core without the need for pre-functionalized starting materials. The inherent electronic properties of the thieno[3,2-b]pyridine (B153574) system can be exploited to direct functionalization to specific positions. Advances in photoredox and metallaphotoredox catalysis are expanding the scope of accessible LSF reactions. nih.gov The challenge lies in achieving high regioselectivity on a complex heterocyclic system with multiple potential reaction sites. Future work will likely focus on developing catalysts and directing groups that can precisely control the position of functionalization.

Integration into Automated Synthesis and Flow Chemistry Methodologies

The integration of chemical synthesis into automated and continuous flow platforms is revolutionizing the production of pharmaceuticals and fine chemicals. researchgate.net These technologies offer significant advantages over traditional batch synthesis, including enhanced safety, precise reaction control, higher yields, and reduced waste. researchgate.netsoci.org For the synthesis and functionalization of this compound and its derivatives, automated flow chemistry can accelerate reaction optimization and enable the on-demand synthesis of compound libraries. researchgate.netnih.gov

Flow chemistry allows for the use of reaction conditions that are often inaccessible in batch, such as high temperatures and pressures, which can significantly shorten reaction times. soci.org The modular nature of flow reactors facilitates multi-step synthetic sequences in a continuous fashion, reducing the need for manual handling and purification of intermediates. nih.gov The combination of automated flow synthesis with real-time analytics enables data-driven optimization of reaction conditions, further accelerating the discovery process. researchgate.net The application of these methodologies to the synthesis of thienopyridine-based compounds is an active area of research with the potential to streamline drug discovery and development.

Application of Machine Learning and Artificial Intelligence in Retrosynthesis and Reaction Prediction

AI models, such as sequence-to-sequence (Seq2Seq) models and graph neural networks, can learn the underlying rules of chemical reactivity from existing literature and patent data. bohrium.com This allows them to predict potential reactants for a given product in single-step retrosynthesis or to generate entire multi-step synthetic plans. engineering.org.cnresearchgate.net These tools can help chemists overcome synthetic challenges and identify more efficient and innovative routes to target molecules. researchgate.net The integration of AI with automated synthesis platforms has the potential to create fully autonomous systems for molecular discovery and optimization.

Expansion of Thienopyridine Scaffold Diversity through Novel Annulation Approaches

While functionalization of the existing thieno[3,2-b]pyridine core is a valuable strategy, the development of novel annulation methods to construct the core scaffold itself is crucial for expanding chemical space. researchgate.net New synthetic strategies that allow for the introduction of diverse substitution patterns and fused ring systems can lead to the discovery of compounds with novel biological activities. nih.gov

One-pot multicomponent reactions and cascade cyclizations are powerful tools for the efficient construction of complex heterocyclic systems like thienopyridines. researchgate.net These methods often proceed with high atom economy and can generate significant molecular complexity in a single synthetic operation. Research in this area focuses on the design of new reaction cascades that can access previously inaccessible regions of thienopyridine chemical space. By varying the starting materials and reaction conditions, a wide range of substituted and annulated thienopyridines can be synthesized. researchgate.net This expansion of scaffold diversity is essential for the continued discovery of new therapeutic agents and functional materials based on the thienopyridine framework. nih.govresearchgate.net

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